H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH
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Overview
Description
The compound H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH is a peptide composed of 12 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes lysine, glutamic acid, glycine, valine, leucine, tyrosine, serine, and threonine, each contributing to the peptide’s unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) for labeling.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Labeled peptides with fluorescent or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH are used as building blocks for more complex molecules. They serve as models for studying protein folding, interactions, and functions.
Biology
Biologically, peptides play roles in signaling pathways, enzyme inhibition, and as substrates for proteases. They are also used in the study of receptor-ligand interactions and cellular processes.
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, and antimicrobial agents. Peptides are also used in vaccine development and as drug delivery systems.
Industry
Industrially, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions. They are also employed in the production of biodegradable materials.
Mechanism of Action
The mechanism of action of peptides like H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins, modulating biological pathways. For example, they may bind to cell surface receptors, triggering intracellular signaling cascades that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Glu-Gly-Val-Leu-Tyr-Val-Gly-Ser-Lys-Thr-Lys-OH: shares similarities with other peptides like and .
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure, function, and interactions. The presence of multiple lysine residues may enhance its binding affinity to negatively charged molecules or surfaces.
Properties
Molecular Formula |
C59H101N15O18 |
---|---|
Molecular Weight |
1308.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H101N15O18/c1-31(2)26-41(71-57(89)48(33(5)6)72-45(79)29-64-51(83)39(21-22-46(80)81)67-50(82)37(63)14-8-11-23-60)53(85)70-42(27-35-17-19-36(77)20-18-35)54(86)73-47(32(3)4)56(88)65-28-44(78)66-43(30-75)55(87)68-38(15-9-12-24-61)52(84)74-49(34(7)76)58(90)69-40(59(91)92)16-10-13-25-62/h17-20,31-34,37-43,47-49,75-77H,8-16,21-30,60-63H2,1-7H3,(H,64,83)(H,65,88)(H,66,78)(H,67,82)(H,68,87)(H,69,90)(H,70,85)(H,71,89)(H,72,79)(H,73,86)(H,74,84)(H,80,81)(H,91,92)/t34-,37+,38+,39+,40+,41+,42+,43+,47+,48+,49+/m1/s1 |
InChI Key |
GJJYJDKBUIKGQB-BENZRBOASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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